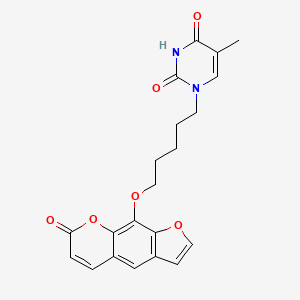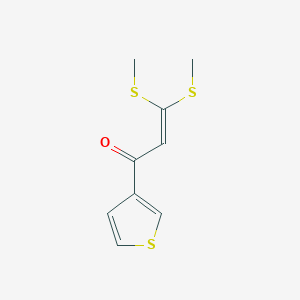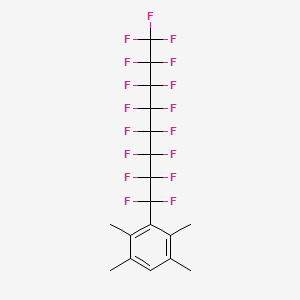![molecular formula C11H15ClO B14433828 Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride CAS No. 79635-04-4](/img/no-structure.png)
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride is an organic compound characterized by its unique tricyclic structure. This compound is a derivative of tricyclo[4.4.0.0~3,8~]decane, also known as twistane, which is a cycloalkane with a rigid, cage-like configuration. The carbonyl chloride functional group attached to this structure makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various cyclization and functionalization steps. For instance, the synthesis of the tricyclo[4.4.0.0~3,8~]decane scaffold can be achieved through a series of reactions including the Diels-Alder reaction and Conia-ene reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl chloride to alcohols.
Sodium Borohydride (NaBH4): A milder reducing agent for selective reductions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aldehydes and Alcohols: Formed by reduction reactions.
科学研究应用
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the tricyclo[4.4.0.0~3,8~]decane moiety into target molecules, thereby modifying their chemical and physical properties .
相似化合物的比较
Similar Compounds
Twistane (Tricyclo[4.4.0.0~3,8~]decane): The parent hydrocarbon with a similar cage-like structure.
Adamantane: Another tricyclic hydrocarbon with a similar rigid structure but different ring fusion.
Tricyclodecane: A related compound with different ring connectivity and properties.
Uniqueness
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its parent hydrocarbon and other similar compounds. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
属性
| 79635-04-4 | |
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC 名称 |
tricyclo[4.4.0.03,8]decane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-4-3-7-5-9(11)2-1-8(7)6-11/h7-9H,1-6H2 |
InChI 键 |
OHDKKCBLOOUHNE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC3(C1CC2CC3)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)




